Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline core.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Quinoline derivatives
- Isoquinoline derivatives
- Benzimidazole derivatives
Uniqueness
Quinazoline derivatives are unique due to their specific structural features, which allow for diverse chemical modifications and biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.
Properties
CAS No. |
129224-77-7 |
---|---|
Molecular Formula |
C25H26N4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-naphthalen-2-ylquinazoline |
InChI |
InChI=1S/C25H26N4S/c1-28-12-14-29(15-13-28)16-17-30-25-26-23-9-5-4-8-22(23)24(27-25)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3 |
InChI Key |
IPJYZRLUNFLAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.